molecular formula C21H23ClN4O5 B4113205 2-chloro-N-(2,4-dimorpholin-4-ylphenyl)-4-nitrobenzamide

2-chloro-N-(2,4-dimorpholin-4-ylphenyl)-4-nitrobenzamide

Cat. No.: B4113205
M. Wt: 446.9 g/mol
InChI Key: MSWSOKXRGRZVGA-UHFFFAOYSA-N
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Description

2-chloro-N-(2,4-dimorpholin-4-ylphenyl)-4-nitrobenzamide is a synthetic organic compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by the presence of a chloro group, two morpholine rings, and a nitrobenzamide moiety, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2-chloro-N-(2,4-dimorpholin-4-ylphenyl)-4-nitrobenzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the intermediate compounds, followed by their subsequent reactions to form the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high purity and yield of the compound.

Chemical Reactions Analysis

2-chloro-N-(2,4-dimorpholin-4-ylphenyl)-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitro group to an amine group, leading to different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, resulting in a variety of substituted products.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-chloro-N-(2,4-dimorpholin-4-ylphenyl)-4-nitrobenzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing various biological pathways.

Comparison with Similar Compounds

2-chloro-N-(2,4-dimorpholin-4-ylphenyl)-4-nitrobenzamide can be compared with similar compounds such as:

These compounds share structural similarities, such as the presence of morpholine rings, but differ in other functional groups and overall molecular structure. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-(2,4-dimorpholin-4-ylphenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O5/c22-18-13-16(26(28)29)1-3-17(18)21(27)23-19-4-2-15(24-5-9-30-10-6-24)14-20(19)25-7-11-31-12-8-25/h1-4,13-14H,5-12H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWSOKXRGRZVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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